3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone
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Overview
Description
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone, also known as FPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPH is a hydrazone derivative of pyrazolone, which has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is not fully understood. However, it has been suggested that 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to have various biochemical and physiological effects. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been shown to inhibit the production of reactive oxygen species and protect cells from oxidative stress. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments. One of the major advantages of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is also relatively easy to synthesize and can be purified using standard chromatographic techniques. However, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. One of the major future directions is the development of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs with improved bioavailability and efficacy. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs can be synthesized using various modifications to the chemical structure of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. Another future direction is the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in combination with other anti-cancer and anti-inflammatory agents. The combination of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone with other agents can enhance its efficacy and reduce the potential for drug resistance. Additionally, the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in preclinical and clinical trials is necessary to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. The study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has the potential to lead to the development of novel anti-cancer and anti-inflammatory agents.
Synthesis Methods
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine hydrate. Another method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine sulfate. The synthesized 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSFMGVRGGIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
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